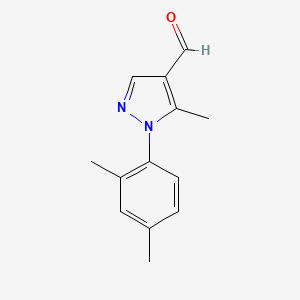

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC15857392

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C13H14N2O/c1-9-4-5-13(10(2)6-9)15-11(3)12(8-16)7-14-15/h4-8H,1-3H3 |

| Standard InChI Key | BVRKSZOQTOWNGE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=C(C=N2)C=O)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is C₁₃H₁₄N₂O, derived from a pyrazole ring (C₃H₄N₂) substituted with a 2,4-dimethylphenyl group (C₈H₉), a methyl group (CH₃), and a formyl group (CHO). The IUPAC name reflects the substituent positions: the 1-position hosts the 2,4-dimethylphenyl ring, the 5-position a methyl group, and the 4-position the aldehyde functionality .

Key Structural Features:

-

Pyrazole Core: A five-membered heterocycle with adjacent nitrogen atoms, contributing to aromaticity and planarity.

-

2,4-Dimethylphenyl Group: Introduces steric bulk and electron-donating effects via methyl substituents at the 2- and 4-positions of the benzene ring.

-

Aldehyde Functional Group: Enhances electrophilicity at the 4-position, enabling participation in condensation and nucleophilic addition reactions .

Physicochemical Properties

While direct measurements for this compound are unavailable, properties can be extrapolated from structurally related pyrazole carbaldehydes:

The electron-withdrawing aldehyde group and electron-donating methyl substituents create a polarized electronic environment, influencing reactivity in heterocyclic transformations .

Synthetic Methodologies

Vilsmeier-Haack Formylation

A prevalent route to pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction, where a hydrazone intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) . For 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, the synthesis likely proceeds as follows:

-

Hydrazone Formation:

Condensation of 2,4-dimethylphenylhydrazine with a β-keto aldehyde (e.g., 3-oxopentanal) yields the hydrazone intermediate.Reaction conditions: Ethanol, HCl catalysis, reflux (1–2 h) .

-

Cyclization and Formylation:

Treatment of the hydrazone with POCl₃ in anhydrous DMF at 80–90°C induces cyclization and formylation, generating the pyrazole-4-carbaldehyde .Critical factors include anhydrous DMF (to prevent hydrolysis) and stoichiometric POCl₃ (3 equivalents) .

Nucleophilic Aromatic Substitution

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H-NMR signals (δ, ppm):

¹³C-NMR peaks would include:

-

Pyrazole Carbons: 140–160 ppm (C-4), 110–120 ppm (C-3 and C-5) .

-

Aromatic Carbons: 125–135 ppm (C-2, C-4, C-6 of phenyl); 20–25 ppm (methyl carbons) .

Infrared (IR) Spectroscopy

Key absorptions:

Mass Spectrometry

-

Molecular Ion Peak: m/z 214 [M]⁺.

-

Fragmentation: Loss of CHO (m/z 185), followed by cleavage of the 2,4-dimethylphenyl group (m/z 105) .

Industrial and Synthetic Applications

Intermediate in Heterocyclic Synthesis

The aldehyde group facilitates condensation reactions, enabling the synthesis of:

-

Schiff Bases: Reaction with amines yields imines for coordination chemistry .

-

Chalcones: Aldol condensation with ketones generates α,β-unsaturated ketones, precursors to flavones and isoflavones .

Material Science

Pyrazole aldehydes contribute to the development of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume